Benzene, (cyclohexylseleno)-
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Overview
Description
Benzene, (cyclohexylseleno)- is an organoselenium compound that features a benzene ring bonded to a cyclohexylseleno group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (cyclohexylseleno)- typically involves the reaction of benzene with cyclohexylselenol in the presence of a suitable catalyst. One common method is the selenation of benzene using cyclohexylselenol and a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of Benzene, (cyclohexylseleno)- may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, (cyclohexylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the seleno group to a selenide or even to elemental selenium.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Typical conditions for electrophilic aromatic substitution include the use of halogens, nitrating agents, or sulfonating agents in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and elemental selenium.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, (cyclohexylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, (cyclohexylseleno)- exerts its effects involves the interaction of the seleno group with various molecular targets. The seleno group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, (phenylseleno)-: Similar structure but with a phenyl group instead of a cyclohexyl group.
Benzene, (methylseleno)-: Contains a methyl group instead of a cyclohexyl group.
Benzene, (ethylseleno)-: Features an ethyl group in place of the cyclohexyl group.
Uniqueness
Benzene, (cyclohexylseleno)- is unique due to the presence of the cyclohexyl group, which can influence the compound’s steric and electronic properties. This can lead to differences in reactivity and biological activity compared to other seleno-substituted benzenes.
Properties
CAS No. |
22233-91-6 |
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Molecular Formula |
C12H16Se |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
cyclohexylselanylbenzene |
InChI |
InChI=1S/C12H16Se/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI Key |
SNICWIDEQNVRJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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